2-(1-Hydroxyethyl)quinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)quinolin-8-ol |
InChI |
InChI=1S/C11H11NO2/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12-9/h2-7,13-14H,1H3 |
InChI Key |
OECLWHJCKJHVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=CC=C2O)C=C1)O |
Origin of Product |
United States |
Coordination Chemistry of 2 1 Hydroxyethyl Quinolin 8 Ol and Its Metal Complexes
Metal Chelation Principles and Stoichiometry
Determination of Metal-to-Ligand Ratios and Formation Constants:No data on the metal-to-ligand stoichiometry or the formation constants for complexes involving 2-(1-Hydroxyethyl)quinolin-8-ol could be located. These values are critical for quantifying the stability of metal complexes in solution and are unique to each specific ligand-metal system.
Due to the absence of this fundamental, compound-specific data, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible.
Stability and Reactivity of Metal Complexes
The stability of metal complexes formed with this compound is a critical aspect of its coordination chemistry, dictating its behavior in various chemical and biological systems. This stability is influenced by several factors including the nature of the metal ion, the solvent system, pH, and temperature.
Thermodynamic stability constants provide a quantitative measure of the affinity of a ligand for a metal ion in solution at equilibrium. For ligands of the 8-hydroxyquinoline (B1678124) family, these constants are typically determined using potentiometric or spectrophotometric titrations. While specific thermodynamic stability data for this compound are not extensively documented in publicly available literature, the stability of its metal complexes can be inferred from studies on closely related 8-hydroxyquinoline derivatives.
The complexation equilibria for a divalent metal ion (M²⁺) with a deprotonated 8-hydroxyquinoline derivative (L⁻) generally involve the formation of monoligand ([ML]⁺) and bisligand ([ML₂]) complexes. The stepwise formation constants, K₁ and K₂, are defined as follows:
M²⁺ + L⁻ ⇌ [ML]⁺, K₁ = [[ML]⁺] / ([M²⁺][L⁻]) [ML]⁺ + L⁻ ⇌ [ML₂], K₂ = [[ML₂]] / ([[ML]⁺][L⁻])
Studies on various 8-hydroxyquinoline derivatives consistently show that the stability of the metal complexes follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. researchgate.net Copper(II) complexes typically exhibit the highest stability due to the favorable ligand field stabilization energy. acs.orgscirp.org
The solvent system plays a crucial role in the stability of these complexes. In aqueous solutions, water molecules compete with the ligand for coordination to the metal ion. The use of mixed solvent systems, such as water-dioxane or water-ethanol, can alter the dielectric constant of the medium and the solvation of the ions, thereby influencing the stability constants. Generally, an increase in the organic solvent content leads to an increase in the stability of the metal complexes.
The pH of the solution is another critical factor, as the ligand must be deprotonated to coordinate effectively with the metal ion. The pKa value of the ligand's hydroxyl group is therefore a key parameter in determining the pH range over which complex formation occurs. acs.org
Table 1: Representative Stability Constants (log β) for Metal Complexes with 8-Hydroxyquinoline Derivatives in Mixed Solvents
| Metal Ion | Ligand | Solvent System | log β₁ | log β₂ | Reference |
| Cu²⁺ | 8-Hydroxyquinoline | 50% Dioxane-Water | 12.8 | 24.2 | [Generic Data] |
| Zn²⁺ | 8-Hydroxyquinoline | 50% Dioxane-Water | 10.5 | 20.0 | [Generic Data] |
| Ni²⁺ | 8-Hydroxyquinoline | 50% Dioxane-Water | 9.8 | 18.5 | [Generic Data] |
| Co²⁺ | 8-Hydroxyquinoline | 50% Dioxane-Water | 9.2 | 17.4 | [Generic Data] |
| Fe³⁺ | 8-Hydroxyquinoline | 50% Dioxane-Water | 13.5 | 25.8 | [Generic Data] |
Note: The data presented in this table are for the parent compound 8-hydroxyquinoline and are intended to be representative. The actual stability constants for this compound may vary due to the electronic and steric effects of the 1-hydroxyethyl substituent.
The kinetics of complex formation and dissociation provide insights into the reaction mechanisms and the lability of the metal complexes. For 8-hydroxyquinoline derivatives, these studies are often performed using stopped-flow or temperature-jump techniques.
The formation of metal complexes with bidentate ligands like this compound is generally a stepwise process. The initial step is the rapid formation of an outer-sphere complex, followed by the rate-determining step of the first bond formation, which is typically the loss of a solvent molecule from the inner coordination sphere of the metal ion. The final step is the rapid closure of the chelate ring.
The rate of complex formation is highly dependent on the nature of the metal ion. For instance, the rate of water exchange from the hydration sphere of metal ions follows the order: Cu²⁺ > Zn²⁺ > Co²⁺ > Ni²⁺. This trend is generally reflected in the rates of complex formation with 8-hydroxyquinoline and its derivatives.
Dissociation of these complexes is often acid-catalyzed, where protonation of the coordinated ligand facilitates the breaking of the metal-ligand bonds. The rate of dissociation is a measure of the kinetic inertness of the complex. While thermodynamically stable complexes are not necessarily kinetically inert, there is often a correlation. For example, the robust Cr(III) complexes of some 2-substituted 8-hydroxyquinolines have been shown to possess good stability in solution, indicating kinetic inertness. mdpi.comdntb.gov.uanih.gov
Table 2: General Trends in Kinetic Parameters for Metal Complex Formation with Chelating Ligands
| Metal Ion | Water Exchange Rate Constant (kₑₓ, s⁻¹) | General Formation Rate (kբ) | General Dissociation Rate (kₔ) |
| Cu²⁺ | ~10⁹ | Very Fast | Fast |
| Zn²⁺ | ~10⁷ | Fast | Fast |
| Co²⁺ | ~10⁶ | Moderate | Moderate |
| Ni²⁺ | ~10⁴ | Slow | Slow |
| Fe³⁺ | ~10² | Slow | Slow |
Note: This table provides general trends and the actual kinetic parameters for this compound would require experimental determination.
The presence of the 1-hydroxyethyl group at the 2-position of the quinoline (B57606) ring in this compound can introduce steric hindrance that may affect both the rate of complex formation and the dissociation rate compared to the unsubstituted 8-hydroxyquinoline. This steric effect could potentially lead to lower formation constants and faster dissociation rates.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For 2-(1-Hydroxyethyl)quinolin-8-ol, DFT studies are instrumental in elucidating its fundamental chemical nature.
Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis
The electronic properties of this compound are dictated by the arrangement of its electrons in various molecular orbitals. DFT calculations are used to determine the energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
In related 8-hydroxyquinoline (B1678124) derivatives, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed over the quinoline (B57606) ring system. The introduction of the 1-hydroxyethyl group at the 2-position is expected to influence the electron density distribution. Information about the size, shape, and charge density distribution can be obtained by mapping the electron density isosurface with the molecular electrostatic potential (MEP) nih.gov.
Natural Bond Orbital (NBO) analysis is another crucial computational tool that provides insights into the charge distribution on individual atoms. For similar 8-hydroxyquinoline structures, the oxygen and nitrogen atoms are typically the most electronegative centers.
Table 1: Predicted Frontier Molecular Orbital Energies for Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 8-Hydroxy-2-methylquinoline | -5.89 | -1.35 | 4.54 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | -6.45 | -2.11 | 4.34 |
| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline | -5.98 | -2.45 | 3.53 |
Data is based on computational studies of related quinoline derivatives and serves as an estimation for this compound. nih.govresearchgate.net
Calculation of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
DFT methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly employed to predict the ¹H and ¹³C NMR chemical shifts. For derivatives of 8-hydroxyquinoline, the calculated chemical shifts generally show good agreement with experimental values, aiding in the assignment of signals to specific protons and carbons in the molecule. nih.govnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra, providing information about the electronic transitions within the molecule. The calculated maximum absorption wavelengths (λmax) for related compounds correspond to π → π* and n → π* transitions. nih.gov
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to identify and assign the characteristic vibrational modes of the functional groups present in this compound, such as the O-H, C-O, and C=N stretching vibrations. nih.govnih.gov
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Quinoline Derivative
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value |
| ¹H NMR | Chemical Shift (ppm) | Varies for each proton | Generally in good agreement |
| ¹³C NMR | Chemical Shift (ppm) | Varies for each carbon | Generally in good agreement |
| UV-Vis | λmax (nm) | 315, 258 | 308, 255 |
| FT-IR | Vibrational Frequencies (cm⁻¹) | O-H stretch: ~3400 | Scaled values correspond well |
Data presented is for (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline and illustrates the typical accuracy of DFT predictions. nih.gov
Prediction of Reactivity Descriptors and Reaction Pathways
DFT calculations can predict the reactivity of a molecule through various descriptors. The energies of the HOMO and LUMO are used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S). The Fukui function is another important descriptor that helps in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The molecular electrostatic potential (MEP) map visually indicates the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov Computational studies on related systems can help in understanding potential reaction pathways, such as complexation with metal ions. rsc.org
Protonation and Deprotonation Energies
The 8-hydroxyquinoline scaffold is known for its pH-dependent behavior and its ability to act as a chelating agent. DFT calculations can be used to determine the protonation and deprotonation energies of this compound. These calculations help in understanding the stability of the neutral, protonated (at the quinoline nitrogen), and deprotonated (at the hydroxyl group) forms of the molecule. Studies on the parent 8-hydroxyquinoline have shown that its electronic structure and fluorescence properties are significantly affected by protonation and deprotonation. researchgate.net The proton affinity and pKa values can be theoretically estimated, providing insights into its behavior in different pH environments.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing information about their conformational flexibility and intermolecular interactions.
Conformational Flexibility and Rotational Barriers
The 1-hydroxyethyl substituent at the 2-position of the quinoline ring introduces a degree of conformational flexibility to the this compound molecule. The rotation around the C-C single bond connecting the substituent to the quinoline ring will have specific energy barriers. MD simulations can be employed to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species. While specific studies on this compound are not prevalent, methodologies from studies on similarly flexible molecules can be applied.
Intermolecular Interactions and Solvent Effects
The intermolecular interactions of this compound are expected to be governed by the functional groups present: the quinoline ring system, the hydroxyl group of the ethyl side chain, and the phenolic hydroxyl group at the 8-position. The parent compound, 8-hydroxyquinoline (quinolin-8-ol), is known to be a bifunctional hydrogen bonding molecule, capable of acting as a hydrogen donor at the O-H group and a hydrogen acceptor at the nitrogen atom. This dual nature leads to the formation of various conformers and can result in either intramolecular or intermolecular hydrogen bonding depending on the environment.
In different solvents, the electronic absorption spectra of 8-hydroxyquinoline show shifts that indicate the influence of the solvent on the molecule's electronic structure and the nature of solvent-solute interactions. Studies on 8-hydroxyquinoline have shown that its distribution between water and various organic solvents is influenced by the solvent's dielectric constant and solubility parameter. For instance, solvents like chloroform (B151607) show significantly higher than expected distribution values, suggesting specific interactions of the hydrogen-bonding type. nih.gov The presence of the additional 1-hydroxyethyl group in this compound would further enhance its capacity for hydrogen bonding, likely increasing its interaction with polar and protic solvents.
In the crystalline state, the interactions can be more complex. For example, the crystal structure of a related compound, 5-{[(2-Hydroxyethyl)sulfanyl]methyl}quinolin-8-ol, reveals a network of intermolecular interactions. iucr.org These include O-H···N and O-H···S hydrogen bonds, as well as π-stacking interactions between the quinolinol rings. iucr.org The hydroxyethyl (B10761427) groups in this analogue extend to form C-H···O hydrogen bonds that connect layers within the crystal structure. iucr.org It is highly probable that this compound would exhibit similar patterns of hydrogen bonding and π-stacking in its solid state.
Table 1: Intermolecular Interactions in a Related Quinolinol Derivative
| Interaction Type | Description |
|---|---|
| O-H···N | Intramolecular hydrogen bond within the quinolinol moiety. iucr.org |
| O-H···S | Intermolecular hydrogen bond. iucr.org |
| C-H···O | Intermolecular hydrogen bonds involving the hydroxyethyl group. iucr.org |
| π-stacking | Interactions between the aromatic rings of the quinoline system. iucr.org |
Data derived from the crystal structure of 5-{[(2-Hydroxyethyl)sulfanyl]methyl}quinolin-8-ol.
Adsorption Mechanisms on Surfaces
The adsorption of quinolin-8-ol and its derivatives onto various surfaces is a topic of significant interest, particularly in the fields of corrosion inhibition and materials science. Derivatives of 8-hydroxyquinoline are known to be effective corrosion inhibitors for metals like mild steel in acidic media. nih.gov The mechanism of protection involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that hinders the corrosion process. nih.gov
The adsorption process is typically a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). The heteroatoms (nitrogen and oxygen) in the quinoline ring and hydroxyl groups can donate lone pair electrons to the vacant d-orbitals of metal atoms, leading to the formation of coordinate bonds (chemisorption). Additionally, the aromatic quinoline ring can interact with the metal surface through π-electrons.
Studies on the adsorption of 8-hydroxyquinoline on gold and silver nanoparticle surfaces have shown that the aromatic ring tends to assume a perpendicular or tilted orientation with respect to the metal surface. researchgate.net The adsorption of these molecules can be influenced by factors such as the pH of the solution, contact time, initial concentration of the compound, and temperature. For instance, the adsorption of lead(II) ions onto 8-hydroxy quinoline-immobilized bentonite (B74815) was found to fit the Langmuir adsorption isotherm model, indicating a monolayer adsorption process. nih.gov
For this compound, it is anticipated that the adsorption mechanism would be similar, with the quinoline ring and its hydroxyl groups playing a central role in the interaction with surfaces. The additional hydroxyethyl group could potentially provide another point of interaction, possibly influencing the orientation and stability of the adsorbed layer.
Table 2: Adsorption Characteristics of 8-Hydroxyquinoline Derivatives
| System | Adsorption Model | Key Findings |
|---|---|---|
| 8-hydroxyquinoline derivatives on mild steel | Langmuir Isotherm | Mixed-type corrosion inhibition, with adsorption dependent on concentration. nih.gov |
| 8-hydroxyquinoline on Au/Ag nanoparticles | - | Perpendicular or tilted orientation of the aromatic ring on the surface. researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts between neighboring molecules.
In this complex, O···H/H···O contacts, which represent hydrogen bonds, made up a significant portion of the interactions, appearing as distinct spikes in the fingerprint plot. nih.gov The H···H contacts, although numerous, were less significant than in compounds without extensive hydrogen bonding. nih.gov The analysis also identified π-π stacking and C-F···π interactions, which are crucial for the three-dimensional consolidation of the crystal structure. nih.gov
For this compound, a Hirshfeld analysis would likely highlight the prominence of O···H/H···O interactions due to the two hydroxyl groups and the quinoline nitrogen. H···H contacts would also be abundant. Furthermore, C···H/H···C and potential C···C or C···N contacts associated with π-stacking between the quinoline rings would be expected to play a significant role in the crystal packing.
Table 3: Predicted Major Intermolecular Contacts for this compound from Hirshfeld Surface Analysis Analogy
| Contact Type | Predicted Significance | Origin |
|---|---|---|
| O···H/H···O | High | Hydrogen bonding from hydroxyl groups to nitrogen or other oxygen atoms. |
| H···H | High | General van der Waals interactions from hydrogen atoms on the aromatic ring and ethyl side chain. |
| C···H/H···C | Moderate | Interactions between carbon and hydrogen atoms of adjacent molecules. |
| C···C / C···N | Moderate | Indicative of π-π stacking interactions between quinoline rings. |
Based on analogies with published Hirshfeld analyses of related quinoline compounds. nih.gov
Reactivity and Derivatization Studies
Substitution Reactions on the Quinoline (B57606) Core
The quinoline ring system is a fused heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring. The reactivity of this core towards substitution reactions is complex, as the two rings have opposing electronic characteristics.
Electrophilic aromatic substitution (SEAr) on the quinoline ring is significantly influenced by the reaction conditions and the nature of the substituents present. wikipedia.org The pyridine ring is electron-deficient due to the electronegative nitrogen atom and is generally deactivated towards electrophilic attack. Conversely, the benzene ring is more nucleophilic. In acidic media, typically used for nitration or sulfonation, the quinoline nitrogen is protonated, further deactivating the pyridine ring and making the benzene ring the preferred site of reaction. stackexchange.comresearchgate.net
For 2-(1-Hydroxyethyl)quinolin-8-ol, the 8-hydroxy group is a powerful activating, ortho-, para-directing group. This strongly directs incoming electrophiles to the positions ortho and para to it, which are positions 7 and 5, respectively. The hydroxyethyl (B10761427) group at position 2 has a weaker electronic influence on the benzene part of the ring. Therefore, electrophilic substitution is expected to occur predominantly at the C5 and C7 positions. Theoretical studies on the parent 8-hydroxyquinoline (B1678124) molecule support that substitution is favored on the carbocyclic ring. uotechnology.edu.iqorientjchem.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Major Product(s) | Rationale |
| Nitration | HNO₃/H₂SO₄ | 2-(1-Hydroxyethyl)-5-nitroquinolin-8-ol and 2-(1-Hydroxyethyl)-7-nitroquinolin-8-ol | The -OH group at C8 is a strong activating ortho, para-director, overriding the deactivating effect of the protonated quinoline nitrogen. stackexchange.com |
| Halogenation | Br₂/FeBr₃ | 2-(1-Hydroxyethyl)-5-bromo-7-chloroquinolin-8-ol | Strong activation by the -OH group directs halogenation to the 5 and 7 positions. |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | The reaction is directed to the activated benzene ring. At high temperatures, the thermodynamically favored product might change. researchgate.net |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely complexation with the Lewis acid at the hydroxyl and nitrogen sites, often inhibiting the reaction. | The Lewis acid catalyst can coordinate with the basic nitrogen and the hydroxyl oxygen, deactivating the ring system. |
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it nucleophilic and basic. It readily reacts with electrophiles such as alkyl halides or acyl halides in a process known as quaternization. researchgate.net This reaction results in the formation of a positively charged quinolinium salt. This transformation alters the electronic properties of the entire ring system, making it significantly more electron-deficient. While nucleophiles can attack the quinoline ring itself (typically at C2 or C4), reactions at the nitrogen atom are fundamental to its derivatization. quimicaorganica.orgquora.com
For instance, the reaction of this compound with an alkyl halide like methyl iodide would yield the corresponding N-methylquinolinium iodide derivative. This process is a key step in modifying the solubility, electronic properties, and biological profile of the parent compound.
Transformations of the Hydroxyethyl Side Chain
The 1-hydroxyethyl group at the C2 position is a versatile handle for a variety of chemical modifications, allowing for fine-tuning of the molecule's steric and electronic properties.
The secondary alcohol of the hydroxyethyl side chain can be readily oxidized to the corresponding ketone, yielding 2-acetylquinolin-8-ol. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups (like the phenolic hydroxyl). Reagents such as pyridinium (B92312) chlorochromate (PCC) or those based on activated dimethyl sulfoxide (B87167) (DMSO), like the Swern or Moffatt oxidation, are suitable for this purpose. imperial.ac.uk The oxidation of a similar compound, 2-methylquinolin-8-ol, to 8-hydroxy-2-quinolinecarboxaldehyde using selenium dioxide has been reported, demonstrating the feasibility of side-chain oxidation. sigmaaldrich.com
Reduction of the hydroxyethyl group itself is not a common transformation as it is already in a reduced state. However, the ketone formed from its oxidation can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reduction can potentially be performed stereoselectively to favor one enantiomer of this compound.
Functional group interconversions (FGIs) offer a powerful strategy for creating derivatives with diverse properties. imperial.ac.ukvanderbilt.edu The hydroxyl group of the side chain can be transformed into a variety of other functionalities. A common strategy involves converting the hydroxyl into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate can then undergo nucleophilic substitution with a range of nucleophiles.
Table 2: Examples of Functional Group Interconversions of the Hydroxyethyl Side Chain
| Starting Material | Reagents | Intermediate | Nucleophile | Final Product |
| This compound | 1. TsCl, Pyridine | 2-(1-Tosyloxyethyl)quinolin-8-ol | NaN₃ | 2-(1-Azidoethyl)quinolin-8-ol |
| This compound | 1. MsCl, Et₃N | 2-(1-Mesyloxyethyl)quinolin-8-ol | NaBr | 2-(1-Bromoethyl)quinolin-8-ol |
| This compound | 1. PPh₃, DEAD | Activated phosphonium (B103445) ether | Phthalimide | N-[1-(8-Hydroxyquinolin-2-yl)ethyl]phthalimide |
These transformations allow for the introduction of new atoms and functional groups, such as azides (which can be further reduced to amines), halides, and other moieties, significantly expanding the chemical space accessible from the parent compound.
Redox Chemistry and Radical Scavenging Mechanisms
The 8-hydroxyquinoline scaffold is renowned for its antioxidant properties, which are primarily attributed to the phenolic hydroxyl group at the C8 position. nih.govnih.gov This group can participate in radical scavenging through a hydrogen atom transfer (HAT) mechanism. nih.gov In this process, the phenolic proton is donated to a free radical, quenching it and forming a relatively stable phenoxyl radical on the quinoline ring. The stability of this resulting radical is enhanced by resonance delocalization across the aromatic system.
Furthermore, the proximity of the C8-hydroxyl group to the quinoline nitrogen allows for the formation of a strong intramolecular hydrogen bond. nih.gov This interaction plays a crucial role in stabilizing the parent molecule and modulating its redox potential, which influences its antioxidant capacity.
Electrochemical Properties and Oxidation Potentials
The electrochemical behavior of 8-hydroxyquinoline (8HQ) and its derivatives is a critical aspect of their chemical reactivity and biological activity. The phenolic hydroxyl group and the nitrogen atom in the heterocyclic ring are key sites for electrochemical reactions. While specific electrochemical data for this compound is not extensively documented in publicly available literature, the electrochemical properties can be inferred from studies on the parent 8HQ molecule and related substituted derivatives.
The oxidation of 8-hydroxyquinoline derivatives typically involves the phenolic hydroxyl group. The ease of this oxidation, reflected in the oxidation potential, is sensitive to the nature and position of substituents on the quinoline ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. The 2-(1-hydroxyethyl) group is generally considered to be an electron-donating group, which would be expected to influence the electrochemical properties of the parent 8-hydroxyquinoline scaffold.
In a study on 2-substituted-8-hydroxyquinoline derivatives, it was noted that the introduction of electron-donating groups at the 2nd position influenced their antioxidant activities, which is intrinsically linked to their oxidation potentials. nih.gov While specific potential values were not provided for the 2-(1-hydroxyethyl) derivative, this suggests a modulation of the electron density at the phenolic group, which would in turn affect its electrochemical oxidation.
The complexation of 8-hydroxyquinoline derivatives with metal ions also significantly alters their electrochemical properties. The formation of a metal chelate can either facilitate or hinder oxidation depending on the metal ion and the resulting complex's electronic structure.
Table 1: General Electrochemical Characteristics of 8-Hydroxyquinoline Derivatives
| Property | Description | Influence of Substituents |
| Oxidation Potential | The potential at which the compound loses electrons. A lower potential indicates easier oxidation. | Electron-donating groups tend to decrease the oxidation potential, while electron-withdrawing groups increase it. |
| Reduction Potential | The potential at which the compound gains electrons. | Influenced by the electronic nature of the quinoline ring and any coordinated metal ions. |
| Cyclic Voltammetry Behavior | Provides information on the reversibility of redox processes. | The shape and position of voltammetric peaks are affected by substituents and complexation. |
Mechanisms of Hydroxyl Radical Scavenging
The ability of 8-hydroxyquinoline and its derivatives to scavenge reactive oxygen species (ROS), particularly the highly damaging hydroxyl radical (•OH), is a key aspect of their antioxidant activity. The primary mechanisms by which these compounds are thought to scavenge hydroxyl radicals include hydrogen atom transfer (HAT) and radical adduct formation (RAF).
In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic hydroxyl group of the 8-hydroxyquinoline moiety donates its hydrogen atom to the hydroxyl radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring system. The presence of the 2-(1-hydroxyethyl) substituent, being electron-donating, can influence the stability of this resulting radical and the O-H bond dissociation enthalpy, which are key parameters in the HAT mechanism.
The Radical Adduct Formation (RAF) mechanism involves the direct addition of the hydroxyl radical to the aromatic rings of the quinoline structure. The sites of addition are influenced by the electron density of the carbon atoms in the rings. Theoretical studies on the parent 8-hydroxyquinoline have shown that the hydroxyl radical can add to various positions on both the phenolic and pyridinic rings.
Furthermore, the metal-chelating properties of 8-hydroxyquinoline derivatives can contribute to their hydroxyl radical scavenging activity. By chelating transition metal ions like Fe(II), they can prevent the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), which is a major source of hydroxyl radicals in biological systems. Studies on isoquinoline (B145761) alkaloids have demonstrated a correlation between their ferrous ion chelating effects and their hydroxyl radical scavenging activities. nih.gov
A study on novel 2-vinyl-8-hydroxyquinoline derivatives reported their antiradical properties using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and their ability to protect against H₂O₂-induced oxidative stress. nih.gov It was found that the introduction of electron-donating groups at the 2nd position affected the antioxidant activities, suggesting a modulation of the radical scavenging mechanisms. nih.gov
Formation of Hybrid Molecules and Conjugates
Conjugation with Biomolecules and Organic Scaffolds (e.g., amino acids, sugars)
To enhance properties such as bioavailability, solubility, and target specificity, this compound and related 8-hydroxyquinoline scaffolds can be conjugated with various biomolecules and organic scaffolds, including amino acids and sugars.
Conjugation with Amino Acids:
The conjugation of 8-hydroxyquinoline derivatives with amino acids can lead to hybrid molecules with potentially enhanced biological activities. For instance, quinolinonyl-glycine derivatives have been synthesized and evaluated for their antioxidant properties. ekb.eg In one study, a quinolinonyl-glycine derivative exhibited excellent H₂O₂ scavenging activity. ekb.eg Another research effort involved the synthesis of 8-quinolinamine-amino acid derivatives by conjugating 8-quinolinamine with amino acids such as Valine, Ornithine, Lysine, and Alanine, which were developed as potent antimalarial agents. mdpi.com
Conjugation with Sugars (Glycoconjugation):
Glycoconjugation, the attachment of sugar moieties, is a widely used strategy to improve the pharmacokinetic properties of drug candidates. A new series of glycoconjugates composed of various sugar units (D-glucose or D-galactose) and 8-hydroxyquinolines have been prepared. nih.gov The connection between these units was achieved through an O-glycosidic bond or via an O-methylene 1,2,3-triazole linker. nih.gov The rationale behind this approach is that the sugar moiety can enhance the bioavailability and solubility of the potential drugs. nih.gov In some cases, the addition of a sugar moiety to quinoline derivatives aimed to enhance their selectivity towards cancer cells, which have an increased demand for glucose. nih.gov
Table 2: Examples of 8-Hydroxyquinoline Conjugates
| Conjugated Moiety | Linker Type | Resulting Hybrid Molecule | Potential Application | Reference |
| Glycine | Amide bond | Quinolinonyl-glycine derivative | Antioxidant | ekb.eg |
| Valine, Ornithine, Lysine, Alanine | Amide bond | 8-Quinolinamine-amino acid conjugate | Antimalarial | mdpi.com |
| D-glucose, D-galactose | O-glycosidic bond | 8-Hydroxyquinoline glycoconjugate | Improved bioavailability and solubility | nih.gov |
| D-glucose, D-galactose | O-methylene 1,2,3-triazole | 8-Hydroxyquinoline glycoconjugate | Improved bioavailability and solubility | nih.gov |
| Sugar derivatives | 1,2,3-triazole system | 8-Aminoquinoline glycoconjugate | Anticancer | nih.gov |
These studies highlight the versatility of the 8-hydroxyquinoline scaffold for the creation of hybrid molecules with tailored properties, suggesting that this compound could similarly be derivatized to produce novel conjugates with potentially valuable biological activities.
Advanced Applications in Chemical Sciences and Mechanistic Insights
Analytical Chemistry Applications
The 8-hydroxyquinoline (B1678124) core is a cornerstone in analytical chemistry due to its potent and often selective metal-binding capabilities.
The primary characteristic of 8-hydroxyquinoline and its derivatives is their function as bidentate chelating agents. nih.govwikipedia.org They form stable complexes with a vast number of metal ions by coordinating through both the phenolic oxygen (after deprotonation) and the heterocyclic nitrogen atom. scispace.com This reaction typically results in the formation of a stable five-membered ring.
The formation of these metal complexes, which are often insoluble in water, has historically been exploited for gravimetric analysis and the separation of metal ions from aqueous solutions. scispace.com The substitution at the 2-position, as in 2-(1-Hydroxyethyl)quinolin-8-ol, can influence the solubility, stability, and selectivity of the resulting metal complexes, potentially offering refined control over separation processes compared to the parent 8-HQ molecule. The general reaction involves the displacement of the hydroxyl proton and the subsequent linking of the metal to both the oxygen and nitrogen atoms. scispace.com Depending on the coordination number of the metal ion, complexes with a 2:1 or 3:1 ligand-to-metal ratio are commonly formed. scispace.com
One of the most significant applications of 8-HQ derivatives is in the development of fluorescent chemosensors for detecting specific metal ions. nih.gov The parent 8-hydroxyquinoline molecule is itself weakly fluorescent. This is attributed to a process known as Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group transfers to the quinoline (B57606) nitrogen in the excited state, providing a non-radiative pathway for the molecule to return to its ground state. scispace.comnih.gov
Upon chelation with a metal ion, this ESIPT process is blocked because the hydroxyl proton is removed. nih.gov This blockage, combined with the increased structural rigidity of the molecule upon complex formation, closes the non-radiative decay channel and leads to a significant enhancement of fluorescence intensity, a phenomenon often termed Chelation-Enhanced Fluorescence (CHEF). scispace.comresearchgate.net This "turn-on" fluorescent response can be highly selective for certain metal ions. For instance, various 8-HQ derivatives have been engineered into highly sensitive and selective sensors for biologically and environmentally important ions such as Zn²⁺, Al³⁺, and Cd²⁺. nih.govnih.govnyu.edu
Research on analogous 2-substituted 8-HQ compounds has demonstrated high selectivity. For example, a sensor with a bulky substituent at the 2-position showed a significant fluorescence enhancement specifically for Zn²⁺ over 14 other metal ions. nih.gov The specific nature of the substituent group plays a critical role in tuning the sensor's selectivity and photophysical properties, suggesting that the 1-hydroxyethyl group in this compound would similarly modulate these characteristics.
Table 1: Metal Ions Detected by Various 8-Hydroxyquinoline-Based Fluorescent Sensors
| Detected Metal Ion | Sensor Type | Principle | Reference |
|---|---|---|---|
| Zn²⁺ | 8-HQ derivative | ESIPT Inhibition / AIE | nih.gov |
| Al³⁺, Fe³⁺, etc. | General 8-HQ derivatives | CHEF | nih.gov |
| Cr³⁺ | 2-substituted 8-HQ | Fluorescence change upon complexation | nih.gov |
This table is illustrative of the capabilities of the 8-HQ scaffold.
The strong metal-chelating ability of 8-hydroxyquinoline derivatives makes them suitable for methodologies aimed at preconcentrating trace metal ions prior to analysis. While not typically used as a solid-phase ion-exchange resin itself, this compound can be employed in several related techniques.
One common application is its use as a post-column derivatization reagent in high-performance liquid chromatography (HPLC). uci.edu In this setup, a mixture of metal ions is first separated by an ion-exchange or other chromatographic column. The eluent is then mixed with a solution of the 8-HQ derivative, which forms fluorescent complexes with the separated metal ions. These complexes can then be detected with high sensitivity by a fluorescence detector. uci.eduosti.gov This method allows for the quantification of multiple metal ions at very low concentrations.
Furthermore, derivatives of 8-HQ can be immobilized onto solid supports to create sorbents for solid-phase extraction (SPE). This allows for the selective capture and preconcentration of target metal ions from a large volume of a sample solution. The captured metals can then be eluted in a small volume of a different solvent and analyzed by various atomic or molecular spectroscopy techniques.
Supramolecular Chemistry and Materials Science
The rigid, planar structure and metal-binding capabilities of the 8-HQ framework make it an excellent building block for constructing complex molecular architectures and functional materials.
Supramolecular coordination compounds are large, well-ordered assemblies where molecules are held together by a combination of metal-ligand coordination bonds and weaker non-covalent interactions. Derivatives of 8-hydroxyquinoline are frequently used as ligands to build these structures. bohrium.com
Studies on other 2-substituted 8-HQ ligands have shown that they can react with metal ions like Cr(III) to form three-dimensional supramolecular architectures. bohrium.commdpi.com In these structures, three ligand molecules typically coordinate to the metal center in an octahedral geometry. bohrium.com These primary complex units then self-assemble into a larger lattice through intermolecular forces such as π-π stacking between the aromatic quinoline rings, C-H···π interactions, and other hydrogen bonds. nih.govmdpi.com The substituent at the 2-position, such as the 1-hydroxyethyl group, would actively participate in or sterically influence these non-covalent interactions, thus directing the final architecture of the supramolecular assembly. The synthesis of these compounds is often achieved through solvothermal methods, where the components are heated in a solvent, allowing for the slow crystallization of the desired product. mdpi.com
Metal complexes of 8-hydroxyquinoline are of paramount importance in the field of materials science, particularly for their use in Organic Light-Emitting Diodes (OLEDs). The archetypal example is tris(8-hydroxyquinolinato)aluminum (Alq₃), a highly stable complex that functions as both an excellent electron-transporting material and an efficient green-light emitter. researchgate.netmdpi.com
The performance of an OLED is critically dependent on the properties of the materials used in its emissive and charge-transport layers. Researchers actively synthesize new 8-HQ derivatives to create metal complexes with tailored properties. The goal is to tune the emission color, improve the fluorescence quantum yield, and enhance thermal stability. mdpi.comnih.gov The electronic nature and steric bulk of substituents on the quinoline ring directly impact the energy levels of the frontier molecular orbitals of the complex, which in turn determines its emission wavelength (color) and brightness. nih.gov
While there is no specific data on an OLED device incorporating a this compound complex, it is precisely this type of molecular modification that scientists explore to create new materials. The introduction of the hydroxyethyl (B10761427) group would alter the electronic properties and intermolecular packing of the resulting metal complex in the solid state, thereby influencing its electroluminescent behavior and electron-transport capabilities.
Corrosion Inhibition Studies
Research into the corrosion inhibition properties of 8-hydroxyquinoline and its derivatives is extensive. These compounds are recognized for their ability to protect various metals, such as mild steel and aluminum, in acidic environments. The protective action is attributed to the molecule's ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group are key centers for this adsorption process.
Investigation of Adsorption Isotherms on Metal Surfaces
Specific studies on the adsorption isotherms of this compound on metal surfaces could not be found. However, for related 8-hydroxyquinoline derivatives, adsorption behavior is often analyzed using various isotherm models like Langmuir, Temkin, and Frumkin to understand the interaction between the inhibitor molecule and the metal surface. The Langmuir isotherm is frequently found to be the best fit, suggesting the formation of a monolayer of the inhibitor on the metal surface. Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) are typically calculated from the isotherm data to determine the nature of adsorption, whether it is predominantly physical (physisorption), chemical (chemisorption), or a combination of both.
Bioinorganic Chemistry: Mechanistic Investigations
The bioinorganic chemistry of 8-hydroxyquinoline and its derivatives is a field of significant interest, particularly concerning their ability to interact with metal ions that play crucial roles in biological systems.
Chemical Basis of Metal Ion Chelation in Biological Systems (e.g., metal dyshomeostasis reversal)
While direct investigations into this compound are absent, the fundamental metal chelating ability of the 8-hydroxyquinoline scaffold is well-established. The nitrogen atom of the quinoline ring and the deprotonated oxygen of the C-8 hydroxyl group form a stable bidentate chelate with various metal ions, including Fe(III), Cu(II), and Zn(II). This chelating property is the basis for their potential therapeutic applications in diseases associated with metal dyshomeostasis, such as neurodegenerative disorders. By binding to excess metal ions, these compounds can prevent them from participating in harmful redox reactions or from promoting the aggregation of proteins like amyloid-beta. The lipophilic nature of the 8HQ scaffold allows it to cross biological membranes, including the blood-brain barrier, to reach target sites.
Molecular Interactions with Metalloproteins and Metal Cofactors
Specific data on the interaction of this compound with metalloproteins and metal cofactors is not available. Generally, the mechanism of action for 8-hydroxyquinoline derivatives involves the chelation of metal ions that may be loosely bound within proteins or exist as part of cofactors. By sequestering these metal ions, the inhibitor can modulate the activity of metalloenzymes. For instance, the fungicidal and bactericidal action of some 8HQ derivatives is attributed to their ability to chelate essential trace metals required for microbial enzyme function. The interaction is complex and depends on the affinity of the chelator for the specific metal ion and the local environment within the protein.
Q & A
What are the optimal synthetic routes for 2-(1-Hydroxyethyl)quinolin-8-ol, and how can reaction conditions be systematically optimized?
Basic Research Question
The synthesis of this compound derivatives often involves Mannich-type reactions or condensation of 8-hydroxyquinoline with aldehydes and amines. For example, refluxing 8-hydroxyquinoline with formaldehyde and aniline in ethanol at 120°C for 12 hours yields structurally related compounds . Optimization requires monitoring reaction progress via TLC (e.g., 3:2 acetonitrile/water) and LC-MS to identify intermediate phases. Adjusting stoichiometry, solvent polarity, and heating duration (e.g., gradual temperature ramping over 3 hours) can minimize side products and improve yield .
How can thin-layer chromatography (TLC) and spectrophotometry be standardized for quantifying quinolin-8-ol derivatives?
Basic Research Question
TLC using silica gel plates and acetonitrile/water mobile phases (3:2 v/v) is effective for preliminary identification of quinolin-8-ol derivatives. For quantification, Fehling’s solution reacts with the hydroxyl and quinoline groups to form a colored complex, which is measured spectrophotometrically at 410 nm. Calibration curves using pure standards are critical for accuracy, with detection limits typically in the 0.1–5 µg/mL range .
What advanced techniques are used to resolve structural ambiguities in 8-hydroxyquinoline derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, conformations, and hydrogen-bonding networks. For example, crystals of 5-(ethoxymethyl)quinolin-8-ol were grown via slow evaporation from methanol and analyzed at 90 K using MoKα radiation (λ = 0.71073 Å). Structural refinements with SHELXL and multipole modeling (e.g., Hirshfeld atom refinement) enhance precision, particularly for disordered solvent molecules . Density functional theory (DFT) calculations further validate experimental geometries and charge distribution .
How do substituent positions (e.g., 2- vs. 7-alkyl groups) influence the physicochemical properties of 8-hydroxyquinoline derivatives?
Advanced Research Question
Substituent position significantly impacts solubility, coordination chemistry, and biological activity. For instance, 7-isopropyl-8-quinolinol derivatives exhibit enhanced lipophilicity compared to 2-substituted analogs, affecting their utility as corrosion inhibitors or metal chelators . Computational studies (e.g., DFT) reveal that electron-donating groups at the 5-position stabilize charge-transfer complexes with transition metals, which is critical for designing fluorescent probes .
What methodologies are employed to evaluate the biological activity of this compound derivatives?
Advanced Research Question
Anti-mycobacterial activity is assessed via minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis. Derivatives like 5,7-dichloro-2-vinylquinolin-8-ol show potent activity (MIC < 1 µg/mL) due to enhanced membrane permeability from halogenation. Purity (>98%) is confirmed via HPLC, and UV-Vis spectroscopy (λmax ≈ 315–320 nm) correlates π→π* transitions with bioactivity .
How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for 8-hydroxyquinoline derivatives be reconciled?
Advanced Research Question
Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, 8-hydroxyquinoline adopts different conformations in acidic (protonated N) vs. alkaline (deprotonated O) conditions. Combining variable-temperature NMR, SC-XRD, and molecular dynamics simulations can resolve such ambiguities .
What strategies improve crystallization success rates for X-ray studies of quinolin-8-ol derivatives?
Advanced Research Question
Slow evaporation from methanol or dichloromethane/acetone mixtures (10% v/v) promotes nucleation. Seeding with microcrystals and controlling humidity (e.g., using silica-plugged vials) reduce polymorphism. For hydrophobic derivatives (e.g., 7-alkyl-substituted analogs), adding co-solvents like ethylene glycol improves solubility .
How do computational methods (DFT, HF) predict the reactivity of this compound in metal coordination?
Advanced Research Question
DFT calculations at the B3LYP/6-311+G(d,p) level model frontier molecular orbitals (HOMO-LUMO gaps) to predict metal-binding affinity. For aluminum complexes, charge transfer from the quinoline O and hydroxyl groups to the metal center correlates with fluorescence quantum yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
